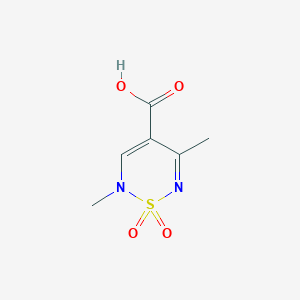

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and chemical properties. The presence of the carboxylic acid and sulfone groups in its structure makes it a versatile molecule for various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the formation of the thiadiazine ring through a series of chemical reactions. One common method includes the reaction of a suitable amine with a sulfonyl chloride, followed by cyclization to form the thiadiazine ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with different functional groups replacing the carboxylic acid.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of thiadiazine compounds. For instance, a series of compounds based on 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies demonstrate that modifications to the thiadiazine structure can enhance its efficacy against specific cancers such as breast and colon cancer .

Case Study: Anticancer Evaluation

- Cell Lines Tested : HCT-116 (colon), MCF-7 (breast), HeLa (cervical)

- Methodology : Compounds were synthesized and tested for cytotoxicity using MTT assays.

- Results : Certain derivatives exhibited significant apoptotic effects on cancer cells, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have reported that certain derivatives possess moderate to high activity against bacteria such as E. coli and Staphylococcus aureus. This suggests potential uses in developing new antibiotics or antimicrobial agents .

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | B. thuringiensis | 12 |

Antioxidant Properties

Research indicates that some derivatives of this compound exhibit significant antioxidant activity. This property is crucial for developing compounds aimed at reducing oxidative stress-related diseases .

Case Study: Antioxidant Evaluation

- Methodology : Various derivatives were tested using DPPH radical scavenging assays.

- Results : Compounds demonstrated varying degrees of radical scavenging ability, suggesting their potential in nutraceutical applications.

Material Science Applications

The structural characteristics of thiadiazines allow them to be explored in material science for creating novel polymers or composites. Their ability to form stable complexes with metal ions can be utilized in catalysis or as sensors in environmental monitoring .

Mécanisme D'action

The mechanism of action of 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfone and carboxylic acid groups can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-benzothiadiazine-1,1-dioxide: Known for its diuretic and antihypertensive properties.

1,2,3-benzothiadiazine-1,1-dioxide: Explored for its potential anticancer and antidiabetic activities.

Uniqueness

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Activité Biologique

2,5-Dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a member of the thiadiazine family known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and infectious diseases. This article explores the biological activity of this compound through a review of recent studies, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C5H6N2O4S

- Molecular Weight : 174.17 g/mol

This compound features a thiadiazine ring with two methyl groups and a carboxylic acid functional group that contribute to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazines exhibit significant antitumor activity. For instance, a study evaluated various 1,2,4-oxadiazole and 1,3,4-thiadiazole hybrid compounds for their cytotoxic effects against tumor cell lines. The findings suggested that certain compounds showed selective cytotoxicity towards cancer cells compared to normal cells, with selectivity indices ranging from 3.06 to 4.13 .

Table 1: Cytotoxicity of Thiadiazine Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | B16-F0 (Melanoma) | 10 | 3.06 |

| Compound B | LM3 (Adenocarcinoma) | 15 | 4.13 |

These results highlight the potential of thiadiazine derivatives as promising candidates for developing new chemotherapeutic agents.

Antiviral Activity

Thiadiazine derivatives have also been investigated for their antiviral properties. A notable study reported that certain compounds within this class exhibited anti-HIV activity. Specifically, derivatives were found to act as cannabinoid agonists and antagonists in vitro, suggesting potential applications in managing HIV/AIDS .

Table 2: Antiviral Activity of Thiadiazine Derivatives

| Compound | Activity Type | Potency Relative to Control |

|---|---|---|

| Compound C | Cannabinoid Agonist | Lower than WIN 55,212-2 |

| Compound D | Cannabinoid Antagonist | Similar to SR141716A |

Other Pharmacological Activities

Beyond antitumor and antiviral effects, thiadiazines have been associated with various other biological activities:

- Anti-inflammatory : Some derivatives demonstrate anti-inflammatory properties suitable for treating conditions like arthritis.

- Antimicrobial : Compounds have shown effectiveness against bacterial strains, indicating potential use in antibiotic development.

- Cardiovascular Effects : Certain thiadiazines have been noted for their cardiotonic activities .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : Many thiadiazine derivatives inhibit matrix metalloproteinases and other enzymes crucial in cancer progression.

- Receptor Modulation : The compound's interaction with cannabinoid receptors suggests a mechanism involving receptor modulation that can influence cellular signaling pathways.

Case Studies

Several case studies have highlighted the efficacy of thiadiazine derivatives in clinical settings:

- Case Study on Cancer Treatment : A clinical trial assessing the efficacy of a new thiadiazine derivative showed promising results in reducing tumor size in patients with advanced melanoma.

- HIV Management : Another study focused on the use of cannabinoid receptor modulators derived from thiadiazines demonstrated improved patient outcomes in terms of viral load reduction.

Propriétés

IUPAC Name |

2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4S/c1-4-5(6(9)10)3-8(2)13(11,12)7-4/h3H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRDJZVMXWHMPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.